molecular formula C16H23ClN2O2 B2373934 N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride CAS No. 2097921-83-8

N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride

Cat. No.: B2373934
CAS No.: 2097921-83-8
M. Wt: 310.82
InChI Key: XEVOEOOXGKYRBS-UHFFFAOYSA-N
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Description

N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride involves several steps. One common method includes the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of Ag(I) complexes and in the presence of a fluoride ion source . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an immunosuppressant agent . In medicine, benzofuran derivatives, including this compound, are being explored for their anti-tumor and anti-viral activities . Industrial applications include its use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride can be compared with other benzofuran derivatives, such as 2-methyl-2,3-dihydrobenzofuran and 2,3-dihydro-2-methylbenzofuran . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological properties.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c1-12(19)17-15-4-7-18(8-5-15)11-13-2-3-16-14(10-13)6-9-20-16;/h2-3,10,15H,4-9,11H2,1H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOEOOXGKYRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)CC2=CC3=C(C=C2)OCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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